4-(4-Methylphenyl)sulfonyldisulfanylmorpholine
Overview
Description
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine is a chemical compound with the molecular formula C11H15NO3S3 and a molecular weight of 305.437 g/mol . It is known for its unique structure, which includes a morpholine ring and a sulfonyldisulfanyl group attached to a 4-methylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base, followed by oxidation to form the disulfide bond . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The sulfonyldisulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine exerts its effects involves the interaction of its sulfonyldisulfanyl group with various molecular targets. This group can form disulfide bonds with thiol-containing molecules, affecting the structure and function of proteins and enzymes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine include:
4,4’-Dithiodimorpholine: Another disulfide-containing morpholine derivative with similar chemical properties.
Morpholino p-toluenesulfonyl disulfide: A compound with a similar structure but different substituents on the aromatic ring.
Bis(toluene-4-sulfonyl)disulfide: A related disulfide compound with two sulfonyl groups attached to toluene rings.
Biological Activity
Overview
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine, with the molecular formula CHNOS and a molecular weight of 305.437 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyldisulfanyl group, which plays a crucial role in its interactions with biological systems.
The compound features a unique structure that allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. Its mechanism of action primarily involves the formation of disulfide bonds with thiol-containing molecules, influencing protein structure and function. This interaction can modulate enzyme activity and affect cellular signaling pathways, making it a candidate for further pharmacological exploration.
Enzyme Interaction
Research indicates that this compound may influence enzyme functions through redox reactions. The sulfonyldisulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their conformation and activity. This property is particularly relevant in the context of enzymes that rely on thiol groups for their catalytic function.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The exact mechanisms remain under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Case Studies
-
Antibacterial Activity Study
- A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
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Enzyme Inhibition Assay
- In vitro assays demonstrated that the compound inhibits the activity of certain proteases involved in cellular signaling pathways. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4,4’-Dithiodimorpholine | Disulfide-containing morpholine | Moderate enzyme inhibition |
Morpholino p-toluenesulfonyl disulfide | Sulfonyl derivative | Limited antibacterial activity |
Bis(toluene-4-sulfonyl)disulfide | Disulfide compound | Antioxidant properties |
Research Applications
The potential applications of this compound extend beyond antimicrobial activity and enzyme interaction. Its role as a reagent in organic synthesis highlights its versatility in chemical research. Additionally, ongoing studies are exploring its use in drug development targeting specific molecular pathways associated with diseases such as cancer and bacterial infections.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonyldisulfanyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S3/c1-10-2-4-11(5-3-10)18(13,14)17-16-12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLOHCOQTDUBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SSN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318788 | |
Record name | 4-[(4-Methylbenzene-1-sulfonyl)disulfanyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84655-87-8 | |
Record name | NSC336024 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-Methylbenzene-1-sulfonyl)disulfanyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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